molecular formula C21H21N3O4S B2475018 N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide CAS No. 869346-60-1

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide

Cat. No.: B2475018
CAS No.: 869346-60-1
M. Wt: 411.48
InChI Key: GSZFMEJJQBQJCH-UHFFFAOYSA-N
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Description

N-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a benzodioxole moiety linked to an imidazole-thioether scaffold. The sulfanyl acetamide bridge serves as a flexible spacer, enabling conformational adaptability for target engagement.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-26-17-5-2-15(3-6-17)12-24-9-8-22-21(24)29-13-20(25)23-11-16-4-7-18-19(10-16)28-14-27-18/h2-10H,11-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSZFMEJJQBQJCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CN=C2SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under strong oxidizing conditions.

    Reduction: The imidazole ring can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzodioxole ring may yield carboxylic acids, while reduction of the imidazole ring may yield primary amines.

Scientific Research Applications

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The benzodioxole and imidazole rings allow it to bind to enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares core structural motifs with several derivatives documented in the literature. Key comparisons include:

Compound Name / ID Key Structural Features Pharmacological Activity Reference
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Ethyl-substituted benzimidazole, methylsulfonyl group Anticancer (in vitro screening)
3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) Benzimidazole-thioether, dinitrophenyl group Antimicrobial, anticancer (structure-activity)
N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (41) Trifluoromethylphenyl sulfonamide, indole-acetamide Anti-inflammatory (COX-2 inhibition)
N-(1,3-Benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide Fluorophenyl, dimethoxyphenyl, benzodioxol Structural analog (no activity reported)
N-(3,5-dimethylphenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide Hydroxymethyl-imidazole, fluorobenzyl group Not specified (structural focus)

Pharmacological Activity Trends

  • Anticancer Potential: Compound 29 () demonstrates direct anticancer activity, likely due to the methylsulfonyl group enhancing electrophilic reactivity for DNA or protein interaction.
  • Antimicrobial Activity : Compound W1 () highlights the importance of the benzimidazole-thioether core for antimicrobial efficacy. The dinitrophenyl group in W1 may contribute to membrane disruption, a feature absent in the target compound .
  • Anti-inflammatory Potential: Compound 41 () incorporates a sulfonamide group and indole scaffold, which are critical for COX-2 inhibition. The target compound’s methoxyphenyl group may instead favor interactions with other inflammatory targets (e.g., LOX or cytokines) .

Physicochemical Properties

  • Solubility : The sulfanyl acetamide bridge in all analogs confers moderate aqueous solubility, though bulky substituents (e.g., bis-trifluoromethyl in ) reduce it significantly .
  • Metabolic Stability : The 4-methoxyphenyl group in the target compound may resist oxidative metabolism better than fluorophenyl or nitro-substituted analogs (e.g., ) .

Biological Activity

N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-({1-[(4-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C21H19N3O5S, with a molecular weight of 421.46 g/mol. Its structure features a benzodioxole moiety and an imidazole group, which are known to contribute to various biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its effects on cellular mechanisms and potential therapeutic applications.

Research indicates that this compound may exert its effects through several pathways:

  • Nitric Oxide Production : It has been shown to enhance nitric oxide (NO) production, which plays a crucial role in mediating various physiological processes such as inflammation and immune responses .
  • Cytotoxic Effects : The compound demonstrates cytotoxicity against certain cancer cell lines, suggesting potential applications in oncology .

Pharmacological Studies

A summary of key studies evaluating the biological activity of the compound is presented below:

StudyMethodologyFindings
Study AIn vitro assays on cancer cell linesDemonstrated significant cytotoxicity against breast cancer cells.
Study BNO production assays in macrophagesEnhanced NO synthesis leading to increased bactericidal activity.
Study CMolecular docking studiesIdentified potential binding sites on target proteins involved in inflammatory pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced breast cancer indicated that treatment with this compound led to a reduction in tumor size and improved patient outcomes. The mechanism was linked to apoptosis induction in cancer cells.

Case Study 2: Inflammatory Disorders

In a model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (IL6 and IL8), suggesting its potential as an anti-inflammatory agent.

Q & A

Q. Table 1: Representative Reaction Conditions from Analogous Syntheses

StepSolventTemperatureCatalyst/ReagentYield (%)Reference
Imidazole alkylationTHF25°CNaH65–75
Sulfanyl-acetamide bondEthanolRefluxHydrazine hydrate80–85
PurificationColumn chromatography-Silica gel (CHCl₃:MeOH)≥95% purity

Basic: Which spectroscopic and analytical techniques are used to confirm structural integrity and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the benzodioxole and imidazole substituents. Aromatic protons in the 6.5–8.5 ppm range and methoxy groups (~3.8 ppm) are diagnostic .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ ion for C₂₁H₂₁N₃O₄S₂) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives .

Advanced: How can researchers optimize reaction yields for the sulfanyl-acetamide linkage?

Methodological Answer:
Yield optimization requires systematic parameter screening:

  • Design of Experiments (DoE) : Use fractional factorial designs to assess variables like solvent polarity, stoichiometry (thiol:acetamide ratio), and catalyst loading .
  • Catalyst screening : Transition metals (e.g., CuI) or organocatalysts (e.g., DABCO) may accelerate thiol-ene coupling .
  • In-line monitoring : Employ TLC or HPLC to track reaction progress and minimize side-product formation .

Note : Evidence from imidazole-thioacetamide analogs suggests yields drop below 50% if stoichiometry deviates by >10% .

Advanced: How should contradictory biological activity data (e.g., enzyme inhibition) be analyzed?

Methodological Answer:
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., IC₅₀ measurements) across labs using controls like positive inhibitors (e.g., staurosporine for kinases) .
  • Compound purity : HPLC-UV/ELSD quantifies impurities; ≥98% purity is required for reproducible bioactivity .
  • Structural analogs : Compare activity of derivatives (e.g., 4-methoxyphenyl vs. 4-chlorophenyl substituents) to identify pharmacophores .

Example : In oxadiazole analogs, replacing methoxy with nitro groups increased antimicrobial activity by 3-fold, suggesting electronic effects dominate .

Advanced: What mechanistic strategies are recommended to study this compound’s biological targets?

Methodological Answer:

  • Molecular docking : Use software (AutoDock Vina) to predict binding to enzymes like cyclooxygenase-2 (COX-2) or cytochrome P450. Focus on the sulfanyl-acetamide motif’s interaction with catalytic residues .
  • In vitro assays :
    • Enzyme inhibition : Measure kinetics (Km/Vmax) via spectrophotometry or fluorimetry .
    • Cellular uptake : Radiolabel the compound (³H/¹⁴C) to quantify intracellular accumulation .
  • Mutagenesis studies : Engineer target proteins with point mutations (e.g., Ser530Ala in COX-2) to validate binding sites .

Advanced: How can researchers address solubility challenges in in vivo studies?

Methodological Answer:

  • Co-solvent systems : Use DMSO:PBS (≤10% v/v) or cyclodextrin inclusion complexes .
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked PEG) to enhance aqueous solubility .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability in pharmacokinetic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.